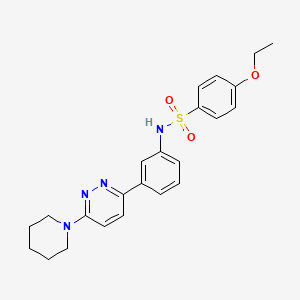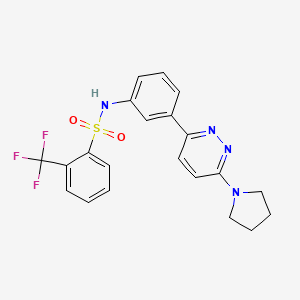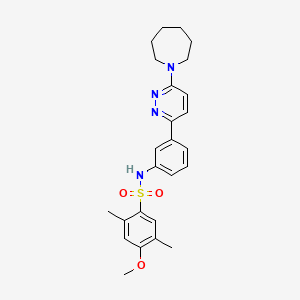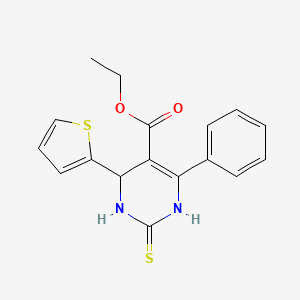![molecular formula C19H19N3O2 B11258617 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide](/img/structure/B11258617.png)
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide: is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidin-4-one core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-A]pyrimidin-4-one core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Substituents: The next step involves the introduction of the 2,9-dimethyl and 3-methylphenyl groups. This can be achieved through various substitution reactions, often using reagents such as alkyl halides or aryl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide. This is typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
- N’-{(E)-[2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide
- N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide
These compounds share a similar pyrido[1,2-A]pyrimidin-4-one core but differ in their substituents, which can lead to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C19H19N3O2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-6-4-8-15(10-12)11-16(23)21-17-14(3)20-18-13(2)7-5-9-22(18)19(17)24/h4-10H,11H2,1-3H3,(H,21,23) |
Clave InChI |
GLOMJHONOJDNCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11258539.png)

![4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258548.png)
![N-(2-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258550.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide](/img/structure/B11258553.png)
![N-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258556.png)



![2-[(4-Methylphenyl)amino]-5-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11258596.png)



![N-(2,6-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258630.png)
